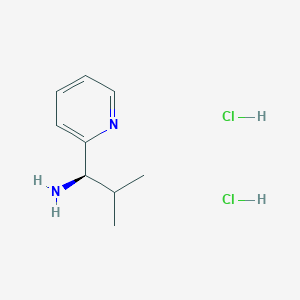

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

Description

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral amine derivative featuring a pyridine ring and a methyl-substituted propylamine backbone. Pyridine derivatives are known for their versatility in medicinal chemistry, often serving as ligands or bioactive intermediates. The stereochemistry of the compound (R-configuration) is critical, as enantiomers can exhibit divergent biological activities .

Properties

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMCWVFMBPRHJX-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methylpyridine.

Alkylation: The 2-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propylamine group.

Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.

Salt Formation: Finally, the ®-2-Methyl-1-pyridin-2-yl-propylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as Raney nickel in a flow reactor can facilitate the alkylation process, while chromatographic techniques are employed for the resolution of enantiomers.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines and amides, respectively. These reactions are critical for modifying the compound’s pharmacological or chemical properties.

-

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in polar solvents (e.g., THF) at 70–120°C yields N-alkyl derivatives. Catalysts like palladium or rhodium enhance efficiency in selective alkylation .

Example: -

Acylation :

Treatment with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases (e.g., triethylamine) produces amides. This is widely used in drug derivatization.

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | R-X, Pd catalyst, THF, 70–120°C | 80–95% | |

| Acylation | Acyl chloride, Et₃N, DCM | 75–90% |

Reductive Amination

The compound participates in reductive amination with carbonyl compounds (aldehydes/ketones) to form secondary amines. Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium are typical reducing agents.

Key Data :

Coupling Reactions

The amine group engages in coupling reactions with carboxylic acids to form amides, utilizing activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

| Substrate (Carboxylic Acid) | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| (S)-2-Phenylpropionic acid | HBTU | DMF | 85% | |

| Aromatic acids | HBTU | THF | 70–88% |

Coordination Chemistry

The pyridine ring acts as a ligand for transition metals (e.g., Ru, Rh), enabling catalytic applications. For example, rhodium complexes with chiral bisphosphorus ligands facilitate enantioselective hydrogenation .

Applications :

Salt-Specific Reactivity

The dihydrochloride salt can be neutralized to the free base using mild bases (e.g., NaHCO₃), enhancing reactivity in non-polar solvents.

Photochemical and Oxidative Pathways

-

Photolysis : Under UV light, the pyridine ring may undergo [2+2] cycloaddition with alkenes, forming bicyclic structures .

-

Oxidation : While the tertiary amine is stable, the pyridine ring resists oxidation under standard conditions. Strong oxidants (e.g., KMnO₄) may degrade the molecule .

Stereoselective Modifications

Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis are employed to retain the (R)-configuration during reactions. For instance, ruthenium(II) complexes with P-chiral ligands achieve >98% enantiomeric excess in hydrogenation .

Scientific Research Applications

Medicinal Chemistry

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to inhibit monoamine oxidase (MAO) suggests potential antidepressant properties, as demonstrated in animal studies where it significantly increased serotonin and norepinephrine levels .

Biological Research

The compound is utilized in enzyme inhibition studies and receptor ligand development. Its interaction with MAO enzymes has been extensively researched, indicating its role in modulating neurotransmitter levels . Furthermore, it has been investigated for its effects on various biological pathways, making it valuable for understanding complex biochemical processes.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing more complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development and agrochemical formulations.

Study on Neurotransmitter Levels

A notable study focused on the compound's effects on neurotransmitter levels in animal models. Results indicated that administration led to significant increases in serotonin and norepinephrine, supporting its potential use as an antidepressant.

Enzyme Interaction Analysis

Research investigating the inhibition of MAO enzymes revealed that this compound effectively inhibited MAO activity. This finding underscores its therapeutic potential for treating mood disorders .

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (R)- and (S)-enantiomers of 2-methyl-1-pyridin-2-yl-propylamine differ only in their stereochemical configuration. According to structural similarity assessments, both enantiomers score 1.00 in similarity metrics when compared to their free base forms. However, the dihydrochloride salt of the (R)-enantiomer shows a slightly reduced similarity score (0.98), likely due to the influence of the salt form on molecular interactions .

Table 1: Enantiomer and Salt Form Comparison

| Compound Name | Enantiomer | Salt Form | Similarity Score | CAS Number |

|---|---|---|---|---|

| (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | R | Free base | 1.00 | 144852-18-6 |

| (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine | S | Free base | 1.00 | 1965305-37-6 |

| (R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride | R | Dihydrochloride | 0.98 | 1965305-37-6 |

Key Findings :

Structural Analogues: Pyridine vs. Quinoline Derivatives

Quinoline derivatives, such as 8-aminoquinoline dihydrochlorides, have been studied for their antiparasitic and toxicological profiles. For example, 8-P-piperidinosopropylaminoquinoline dihydrochloride demonstrated toxicity to Paramecia at dilutions of 1:100,000, highlighting the biological potency of quinoline-based dihydrochlorides .

Table 2: Pyridine vs. Quinoline Dihydrochlorides

| Compound Class | Example Compound | Key Structural Feature | Biological Activity |

|---|---|---|---|

| Pyridine Derivatives | This compound | Single pyridine ring | Not reported (inferred medicinal potential) |

| Quinoline Derivatives | 8-P-piperidinosopropylaminoquinoline dihydrochloride | Fused pyridine-benzene ring | High toxicity to Paramecia |

Key Findings :

Table 3: Comparison of Dihydrochloride Compounds

Key Findings :

- Dihydrochloride salts are versatile but tailored to specific applications based on core structures.

- Amine-containing dihydrochlorides (e.g., the target compound) are more likely to interact with biological targets .

Biological Activity

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its ability to interact with various biological targets. The compound has a molecular formula of C₉H₁₅Cl₂N and a molecular weight of 223.14 g/mol. Its structure includes an amine group that facilitates nucleophilic substitutions and protonation reactions, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or modulator, influencing various biochemical pathways:

- Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain, which could have implications for treating depression and other neurological disorders.

- Receptor Binding : Interaction studies indicate that this compound can bind to several receptor types, suggesting potential roles in modulating neurotransmitter systems .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

- Neuropharmacological Effects : Its ability to cross the blood-brain barrier enhances its relevance in treating central nervous system disorders.

- Enzyme Inhibition : The compound has been used in studies involving enzyme inhibition, particularly in the context of developing drugs targeting specific metabolic pathways .

- Potential Therapeutic Applications : Due to its diverse interactions with biological systems, the compound is being investigated for applications in treating conditions such as depression, anxiety, and neurodegenerative diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Neurotransmitter Levels : A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels after administration, suggesting potential antidepressant effects.

- Enzyme Interaction Analysis : Another research focused on the compound's interaction with MAO enzymes. The findings revealed that this compound effectively inhibited MAO activity, supporting its role as a candidate for further development in mood disorder treatments .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-2-Methyl-1-pyridin-2-yl-propylamine | Stereoisomer | Different receptor affinity |

| 2-Methyl-1-pyridin-4-yl-propylamine | Structural analog | Varying enzyme inhibition |

The stereochemical configuration (R vs. S) significantly influences the biological activity and pharmacological profiles of these compounds, highlighting the importance of chirality in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.